
5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one is a chemical compound with potential applications in scientific research. This compound is a heterocyclic organic molecule that contains a benzimidazole ring, a pyrrole ring, and an oxolane ring. It has attracted the attention of researchers due to its unique structure and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting certain enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one has several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also inhibits the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. These effects make it a potential candidate for the treatment of inflammatory and tumor-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one in lab experiments is its ability to selectively inhibit certain enzymes and signaling pathways. This makes it a useful tool for studying the biological effects of these enzymes and pathways. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one. One direction is the development of new drugs based on this compound for the treatment of inflammatory and tumor-related diseases. Another direction is the study of its mechanism of action and its effects on various signaling pathways in cells. Additionally, further research could be done on the synthesis and purification methods for this compound to make it more accessible for scientific research.
Synthesemethoden
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 2-(chloromethyl)oxolane with 1H-benzimidazole-2-amine in the presence of a base. The resulting intermediate is then reacted with 3-oxo-3,4-dihydro-2H-pyrrole-1-carboxylic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one has potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Eigenschaften
Produktname |
5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one |
|---|---|
Molekularformel |
C16H18N4O2 |
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one |
InChI |
InChI=1S/C16H18N4O2/c17-15-14(16-18-11-5-1-2-6-12(11)19-16)13(21)9-20(15)8-10-4-3-7-22-10/h1-2,5-6,10H,3-4,7-9,17H2,(H,18,19) |
InChI-Schlüssel |
DZKKMQVJNPNRFL-UHFFFAOYSA-N |
Isomerische SMILES |
C1CC(OC1)CN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
SMILES |
C1CC(OC1)CN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Kanonische SMILES |
C1CC(OC1)CN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




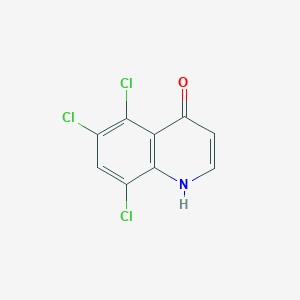
![6-methyl-5-[(2E)-2-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254318.png)
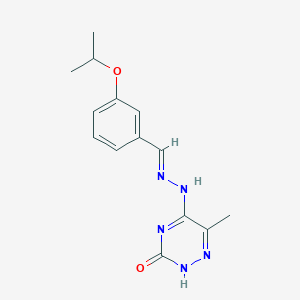

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)
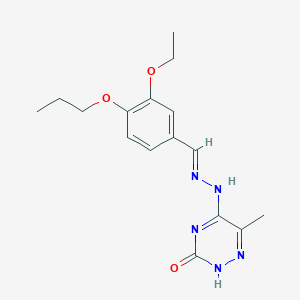
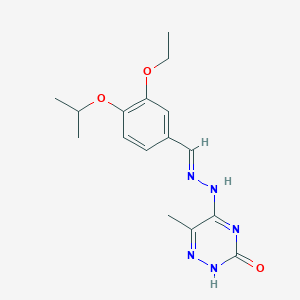
![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)
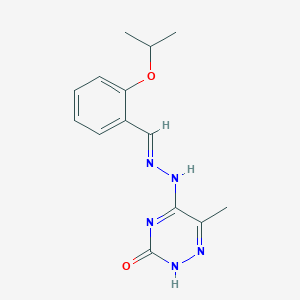
![Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)
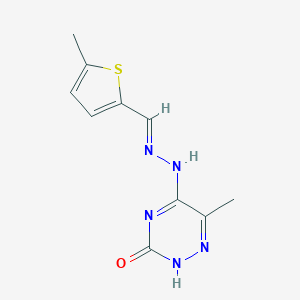
![4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B254336.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B254337.png)